An In-depth Technical Guide to 3,4-Dimethoxyphenyl Formate
An In-depth Technical Guide to 3,4-Dimethoxyphenyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenyl formate, a chemical compound of interest in various scientific domains. This document details its chemical and physical properties, synthesis, and spectroscopic data.
Core Chemical Information
CAS Number: 2033-88-7[1]
Molecular Formula: C₉H₁₀O₄[1]
Synonyms:
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Formic acid 3,4-dimethoxyphenyl ester
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3,4-Dimethoxyphenol formate
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dimethoxyphenyl formate is presented in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Molecular Weight | 182.1733 | g/mol | [1] |
| Boiling Point | 258.4 | °C at 760 mmHg | [1] |
| Density | 1.147 | g/cm³ | [1] |
| Refractive Index | 1.497 | - | [1] |
| Flash Point | 109.4 | °C | [1] |
| Vapor Pressure | 0.0222 | mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
The synthesis of 3,4-Dimethoxyphenyl formate can be achieved through the Baeyer-Villiger oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction involves the conversion of an aldehyde to an ester using a peroxy acid.
Experimental Protocol: Baeyer-Villiger Oxidation of Veratraldehyde
Materials:
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Veratraldehyde
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Peracetic acid
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Glacial acetic acid
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Ether
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Potassium hydroxide
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Aqueous alcohol (1:4)
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Dilute sulfuric acid
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Sodium sulfate
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Silica gel for column chromatography
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Benzene (or a suitable alternative solvent for chromatography)
Procedure:
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Dissolve veratraldehyde in glacial acetic acid.
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Slowly add a solution of peracetic acid dropwise to the veratraldehyde solution over a period of 30 minutes. The temperature of the reaction mixture should be maintained at 40-45°C by cooling.
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Allow the reaction mixture to stand for 10 hours.
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Concentrate the reaction mixture in vacuo to approximately half of its original volume.
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Extract the residue with ether.
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Distill the ether layer to obtain the crude formate ester of 3,4-dimethoxyphenol.
Hydrolysis of the Formate Ester:
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Reflux the obtained formate ester with a solution of potassium hydroxide in aqueous alcohol for 1 hour.
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Concentrate the reaction mixture in vacuo until almost dry.
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Dissolve the residue in water and acidify the solution with dilute sulfuric acid.
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Extract the aqueous solution with ether.
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Dry the ether extract over anhydrous sodium sulfate and then distill off the ether.
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The resulting oily residue can be purified by column chromatography over silica gel, eluting with a suitable solvent like benzene, to yield pure 3,4-dimethoxyphenol. Note: This final product is the hydrolyzed form of the target compound. To obtain 3,4-dimethoxyphenyl formate, the hydrolysis step should be omitted and the crude ester from step 6 of the oxidation procedure should be purified directly.
Logical Workflow for Synthesis
The logical workflow for the synthesis of 3,4-Dimethoxyphenyl formate is depicted in the following diagram:
Caption: Synthesis workflow for 3,4-Dimethoxyphenyl formate.
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of 3,4-Dimethoxyphenyl formate. Further research is required to elucidate any potential pharmacological or biological effects of this compound.
Conclusion
This technical guide provides the currently available information on 3,4-Dimethoxyphenyl formate. While its basic chemical and physical properties are known and a synthetic route has been outlined, a significant gap exists in the understanding of its spectroscopic characteristics and biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in various scientific fields, including drug discovery and development. Researchers are encouraged to perform detailed spectroscopic analysis and biological screening to uncover the full potential of 3,4-Dimethoxyphenyl formate.

